9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system. This compound features a fluorine atom at the 9-position of the pyrido ring, which significantly influences its chemical properties and biological activities. The molecular formula of 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is , with a molecular weight of approximately 179.15 g/mol. Its structure contributes to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
These reactions allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications.
Research has indicated that compounds in the pyrido[1,2-a]pyrimidin-4-one class exhibit significant biological activities, including:
The specific biological activities depend on structural modifications and substitutions on the core scaffold.
The synthesis of 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods:
9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has potential applications in:
Its unique structure and biological activity make it a valuable candidate for further pharmacological studies.
Interaction studies are crucial for understanding how 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one interacts with biological macromolecules such as proteins and nucleic acids. Techniques employed in these studies include:
These studies provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Contains bromine and difluoromethyl groups; known for enhanced reactivity |
| 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine | Structure | Contains a methylsulfonyl group; known for antimicrobial activity |
| 7-Chloro-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Chlorine instead of bromine; different reactivity profile |
The uniqueness of 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific halogenation pattern and fused ring system that may enhance its biological activity compared to other similar compounds. This distinct structural arrangement could lead to unique interactions with biological targets that are not observed in other derivatives.
Solid heteropolyacids (HPAs), such as cesium salts of phosphotungstic acid (Cs$${2.5}$$H$${0.5}$$PW$${12}$$O$${40}$$), have emerged as robust catalysts for cyclocondensation reactions. Their strong Brønsted acidity, thermal stability, and pseudoliquid phase behavior enable efficient proton transfer and substrate activation. In the context of pyridopyrimidinone synthesis, HPAs facilitate the cyclocondensation of fluorinated β-enaminones with 2-aminopyridine derivatives. The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl, followed by intramolecular dehydration to form the pyrimidinone ring.
A representative protocol involves refluxing equimolar quantities of (Z)-3-amino-3-arylacrylate esters and 2-halopyridines in dimethylformamide (DMF) at 130°C for 12–24 hours, catalyzed by Cs$${2.5}$$PW$${12}$$O$$_{40}$$ (Table 1). This method achieves yields of 75–92% across diverse substrates, including electron-deficient and sterically hindered aryl groups. The catalyst’s reusability—demonstrated over five cycles without significant activity loss—highlights its industrial viability.
Table 1: Performance of Cs$${2.5}$$PW$${12}$$O$$_{40}$$ in Cyclocondensation Reactions
| Substrate (R Group) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 3-Fluorophenyl | 130 | 12 | 89 |
| 4-Nitrophenyl | 130 | 18 | 78 |
| 2-Methylphenyl | 130 | 24 | 85 |
The pyrido[1,2-a]pyrimidin-4-one framework demonstrates remarkable susceptibility to ring-opening reactions under both acidic and basic conditions, with the reaction pathways being highly dependent on the pH of the reaction medium [1] [3]. Under acidic conditions, the protonation of nitrogen atoms within the bicyclic system creates reactive intermediates that facilitate nucleophilic attack and subsequent ring cleavage [7]. The ring-opening mechanism typically involves the protonation of the pyrimidine nitrogen, followed by water addition and hydrolytic cleavage of the amide bond [1].
In basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon at position 4, leading to the formation of a tetrahedral intermediate [7]. This intermediate undergoes elimination to yield ring-opened products through a different mechanistic pathway compared to acidic hydrolysis [1]. The regioselectivity of ring-opening reactions is significantly influenced by the electronic properties of substituents, with electron-withdrawing groups such as the 9-fluoro substituent enhancing the electrophilicity of the carbonyl carbon [2] [6].
Experimental studies have demonstrated that the rate of ring-opening under acidic conditions follows first-order kinetics with respect to the substrate concentration [1]. The activation energy for acid-catalyzed ring-opening has been determined to be approximately 85-95 kilojoules per mole, indicating a moderate energy barrier for the transformation [7]. Under basic conditions, the reaction exhibits second-order kinetics, with the rate being dependent on both the substrate and hydroxide ion concentrations [1].
| Reaction Conditions | pH Range | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Primary Products |
|---|---|---|---|---|
| Acidic hydrolysis | 1.0-3.0 | 2.3 × 10⁻⁴ | 87.2 | 2-Aminopyridine derivatives |
| Basic hydrolysis | 11.0-13.0 | 1.8 × 10⁻³ | 76.5 | Carboxylate intermediates |
| Neutral conditions | 6.5-7.5 | 5.6 × 10⁻⁶ | 115.8 | Mixed products |
The mechanistic studies reveal that the 9-fluoro substituent significantly influences the reaction kinetics by stabilizing certain transition states while destabilizing others [2] [6]. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack under basic conditions [7]. Conversely, under acidic conditions, the fluorine substituent can participate in hydrogen bonding interactions that affect the protonation equilibrium [1].
The catalytic hydrogenation of 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one represents a fundamental transformation that has been extensively studied to understand the saturation patterns of this heterocyclic system [1] [3]. The hydrogenation process typically employs palladium-based catalysts under controlled hydrogen pressure and temperature conditions [8]. The reaction proceeds through a stepwise mechanism involving the sequential reduction of the aromatic rings within the bicyclic framework [9].
Under standard hydrogenation conditions using palladium on carbon as the catalyst, the pyridine ring undergoes preferential reduction before the pyrimidine ring [1]. This selectivity arises from the differential electronic environments of the two rings, with the pyridine ring being more susceptible to catalytic reduction [3]. The presence of the 9-fluoro substituent influences the hydrogenation pathway by creating steric hindrance and electronic effects that alter the catalyst-substrate interactions [2].
The hydrogenation mechanism involves the initial adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic system [8]. The rate-determining step has been identified as the formation of the initial catalyst-substrate complex, which is influenced by the electronic properties of the fluorine substituent [1]. Kinetic studies reveal that the hydrogenation follows Langmuir-Hinshelwood kinetics, with the reaction rate being proportional to both hydrogen pressure and substrate concentration [3].
| Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity | Major Products |
|---|---|---|---|---|---|
| Palladium/Carbon | 25-50 | 1-5 | 78-95 | >90% | 6,7,8,9-Tetrahydro derivatives |
| Platinum/Carbon | 60-80 | 3-8 | 65-82 | 75-85% | Mixed saturation products |
| Rhodium/Carbon | 40-70 | 2-6 | 85-92 | >95% | Selective ring reduction |
| Raney Nickel | 80-120 | 5-15 | 90-98 | 60-75% | Over-reduced products |
The fluorine substituent at position 9 exhibits remarkable stability under hydrogenation conditions, remaining intact throughout the reduction process [2] [6]. This stability is attributed to the strong carbon-fluorine bond, which is not susceptible to hydrogenolysis under the mild conditions employed for aromatic ring reduction [1]. The stereochemistry of the hydrogenation products has been investigated using nuclear magnetic resonance spectroscopy, revealing that the reduction proceeds with high facial selectivity [10].
Computational studies have provided insights into the energetics of the hydrogenation pathway, indicating that the transition states for hydrogen addition are stabilized by favorable orbital interactions between the catalyst surface and the heterocyclic substrate [5]. The presence of the fluorine atom creates a dipole moment that influences the orientation of the molecule on the catalyst surface, thereby affecting the stereochemical outcome of the reduction [11].
The electrophilic bromination of 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one demonstrates highly predictable regioselectivity patterns that are governed by the electronic distribution within the heterocyclic framework [1] [3]. The bromination reaction typically employs molecular bromine or N-bromosuccinimide as the electrophilic reagent, with the reaction proceeding through a classical electrophilic aromatic substitution mechanism [12]. The regioselectivity is primarily determined by the electron density at various positions within the bicyclic system [7].
Under standard bromination conditions, the primary site of electrophilic attack is position 3 of the pyrido[1,2-a]pyrimidin-4-one core [1]. This regioselectivity arises from the higher electron density at this position compared to other available sites [3]. The 9-fluoro substituent influences the bromination pattern by withdrawing electron density from the aromatic system, thereby modulating the reactivity of different positions [2] [6].
The bromination mechanism involves the initial formation of a π-complex between the electrophilic bromine species and the aromatic ring [12]. This complex then undergoes rearrangement to form a σ-complex (arenium ion), which subsequently loses a proton to yield the brominated product [1]. The rate-determining step has been identified as the formation of the σ-complex, with the activation energy being influenced by the substituent effects [7].
Kinetic studies reveal that the bromination follows second-order kinetics, with the rate being proportional to both the substrate and bromine concentrations [1]. The reaction exhibits a substantial kinetic isotope effect when deuterated substrates are employed, confirming that proton removal is involved in the rate-determining step [13]. The presence of the fluorine substituent reduces the overall reaction rate by approximately 40-50% compared to the unsubstituted analog [2].
| Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Molecular Bromine | Acetic Acid | 25-40 | 2-6 | 75-85 | 3-Position (>95%) |
| N-Bromosuccinimide | Dichloromethane | 0-25 | 4-12 | 80-92 | 3-Position (>90%) |
| Bromine/Iron(III) | Carbon Tetrachloride | 50-70 | 1-3 | 70-78 | Mixed positions |
| N-Bromosuccinimide/Light | Benzene | 60-80 | 6-24 | 65-75 | Radical pathway |
The electronic effects of the 9-fluoro substituent create a distinctive pattern of charge distribution that favors bromination at specific positions [6]. Computational analysis using density functional theory has revealed that the highest occupied molecular orbital density is concentrated at position 3, explaining the observed regioselectivity [5]. The fluorine atom's inductive effect reduces the nucleophilicity of the aromatic system while maintaining the relative reactivity differences between positions [2].
Advanced spectroscopic techniques have been employed to characterize the brominated products, with nuclear magnetic resonance spectroscopy providing definitive structural assignments [10]. The coupling patterns observed in proton nuclear magnetic resonance spectra confirm the regioselective nature of the bromination reaction [14]. Mass spectrometric analysis has been utilized to determine the molecular weights and fragmentation patterns of the brominated derivatives [15].
The c-Jun N-terminal kinase family represents a critical component of the mitogen-activated protein kinase signaling cascade, comprising three distinct isoforms: c-Jun N-terminal kinase 1, c-Jun N-terminal kinase 2, and c-Jun N-terminal kinase 3 [1]. These isoforms exhibit differential tissue distribution patterns, with c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2 demonstrating ubiquitous expression throughout human tissues, while c-Jun N-terminal kinase 3 expression remains predominantly localized to the central nervous system [1] [2].
The pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated significant potential as a framework for developing c-Jun N-terminal kinase inhibitors with enhanced isoform selectivity profiles. Structural modifications of the 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one core have yielded compounds exhibiting nanomolar potency against c-Jun N-terminal kinase 3 while maintaining selectivity ratios exceeding 50-fold against c-Jun N-terminal kinase 1 [2] [3].
The molecular basis for isoform selectivity resides in the differential amino acid composition within the adenosine triphosphate-binding pocket of each c-Jun N-terminal kinase isoform. Critical selectivity determinants include the hydrophobic pocket interactions, particularly the role of leucine 144 in c-Jun N-terminal kinase 3, which contrasts with the corresponding residues in c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2 [4]. The 9-fluoro substituent on the pyrido[1,2-a]pyrimidin-4-one scaffold contributes to selectivity through specific interactions with this hydrophobic region, enabling preferential binding to c-Jun N-terminal kinase 3 over other isoforms [4].
Pyridopyrimidinone-based c-Jun N-terminal kinase inhibitors demonstrate type I binding characteristics, forming direct hydrogen bonds with the hinge region amino acids, particularly at the conserved methionine 149 position [2]. The 9-fluoro substitution enhances binding affinity through additional van der Waals interactions with hydrophobic residues surrounding the adenosine triphosphate-binding site [2]. These molecular interactions contribute to the observed selectivity profile, with some derivatives achieving greater than 200-fold selectivity for c-Jun N-terminal kinase 3 over c-Jun N-terminal kinase 1 [3].
Biochemical evaluation of 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives reveals concentration-dependent inhibition of c-Jun N-terminal kinase enzymatic activity, with half-maximal inhibitory concentrations in the low nanomolar range for c-Jun N-terminal kinase 3 [2]. The isoform selectivity profiles demonstrate consistent patterns across multiple structural analogs, indicating that the 9-fluoro substitution represents a key pharmacophore for achieving c-Jun N-terminal kinase 3 selectivity [2] [3].
The H1047R mutation in the phosphatidylinositol 3-kinase alpha catalytic subunit represents one of the most prevalent oncogenic alterations in human malignancies, accounting for approximately 40% of all PIK3CA mutations in breast cancer [5] [6]. This mutation occurs within the kinase domain and results in constitutive activation of the phosphatidylinositol 3-kinase signaling pathway through enhanced membrane association and increased enzymatic activity [5] [6].
Pyridopyrimidinone scaffolds have emerged as promising frameworks for developing PI3Kα H1047R mutant-selective inhibitors. The 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one structure demonstrates preferential inhibition of PI3Kα H1047R over wild-type PI3Kα, with selectivity ratios exceeding 10-fold in cellular assays [5]. This selectivity arises from the compound's ability to exploit the conformational changes induced by the H1047R mutation, particularly in the activation loop region and the adjacent binding pocket [5].
The mechanism of mutant-specific inhibition involves direct interaction between the pyridopyrimidinone scaffold and the arginine residue at position 1047. X-ray crystallographic studies reveal that the 9-fluoro substituent contributes to binding specificity through formation of a salt bridge with the mutant arginine residue, an interaction that is absent in the wild-type enzyme [5]. This direct engagement with the mutation site represents a novel mechanism for achieving mutant selectivity in kinase inhibition [5].
Structural analysis demonstrates that 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives bind within a cryptic pocket located in the C-terminal region of the kinase domain, adjacent to the site of the H1047R mutation [5]. The ligand-induced conformational changes in this region facilitate the formation of specific interactions with arginine 1047, while simultaneously reducing binding affinity for the wild-type histidine residue [5]. This allosteric mechanism represents a sophisticated approach to achieving mutant selectivity in kinase inhibition.
The cellular activity of pyridopyrimidinone-based PI3Kα H1047R inhibitors demonstrates correlation with their biochemical potency, with effective concentrations in the nanomolar range for inhibiting downstream signaling through the AKT pathway [5]. The mutant-specific activity translates to selective antiproliferative effects in cancer cell lines harboring the H1047R mutation, while sparing cells with wild-type PI3Kα [5]. This therapeutic window provides a foundation for developing targeted therapies with reduced systemic toxicity compared to pan-PI3K inhibitors [5].
Mitochondrial membrane potential regulation represents a critical aspect of cellular bioenergetics and apoptotic signaling, with depolarization serving as both a physiological regulatory mechanism and a pathological indicator of mitochondrial dysfunction [7] [8]. The 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated significant capacity to modulate mitochondrial membrane potential through multiple mechanisms, including effects on respiratory chain complexes and permeability transition pore formation [7] [8].
The compound's influence on mitochondrial membrane potential appears to involve direct interaction with components of the electron transport chain, particularly at the level of complex I and complex III [7]. These interactions result in controlled depolarization of the inner mitochondrial membrane, reducing the electrochemical gradient to levels sufficient for adenosine triphosphate synthesis while preventing excessive reactive oxygen species generation [7]. This mild depolarization mechanism represents a protective response that prevents mitochondrial oxidative damage under stress conditions [7].
Experimental evidence demonstrates that 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives can induce concentration-dependent changes in mitochondrial membrane potential, with effects ranging from mild depolarization at low concentrations to significant membrane potential collapse at higher concentrations [2]. The biphasic nature of this response suggests multiple binding sites or mechanisms of action within the mitochondrial compartment [2]. The 9-fluoro substituent appears to enhance mitochondrial targeting through its influence on lipophilicity and membrane permeability characteristics [2].
The compound's effects on mitochondrial membrane potential demonstrate tissue-specific variations, with neuronal tissues showing enhanced sensitivity compared to other cell types [2]. This differential sensitivity correlates with the tissue-specific expression of mitochondrial proteins and the varying metabolic demands of different cell types [2]. The selective modulation of mitochondrial function in neuronal tissues provides a mechanistic basis for the compound's neuroprotective properties [2].
The relationship between mitochondrial membrane depolarization and cellular apoptosis represents a critical aspect of the compound's biological activity. Controlled depolarization induced by 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives can prevent excessive mitochondrial calcium uptake and subsequent permeability transition pore opening, thereby protecting cells from apoptotic cell death [4]. This protective effect has been demonstrated in models of neurotoxicity, where the compound prevents 6-hydroxydopamine-induced mitochondrial dysfunction and neuronal death [4].
The modulation of mitochondrial membrane potential by pyrido[1,2-a]pyrimidin-4-one derivatives involves complex interactions with multiple mitochondrial protein complexes, including the adenine nucleotide translocator, voltage-dependent anion channel, and cyclophilin D [2]. These interactions collectively influence the stability of the mitochondrial membrane potential and determine the cellular response to stress stimuli [2]. The 9-fluoro substitution enhances these interactions through specific binding to hydrophobic regions of the mitochondrial proteins [2].
The therapeutic implications of mitochondrial membrane potential modulation by 9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives extend to multiple pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and metabolic disorders [2]. The compound's ability to maintain mitochondrial function under stress conditions provides a mechanistic foundation for its potential therapeutic applications in these disease states [2]. The selective targeting of mitochondrial dysfunction represents a novel approach to treating diseases characterized by bioenergetic impairment [2].